molecular formula C17H16FNO4 B11605074 3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid

3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B11605074
M. Wt: 317.31 g/mol
InChI Key: KIHNSJPCFXRVEE-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid can be achieved through solid-phase methods. One common approach involves starting with an Fmoc-protected phenylalanine bound to a Wang resin. The synthesis proceeds through a series of steps including deprotection, benzoylation, and cleavage to form the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(4-Fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-[(4-fluorophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid include:

Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H16FNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

KIHNSJPCFXRVEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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